molecular formula C12H9Cl2NOS2 B8410594 1-[4-Amino-5-(2,4-dichlorophenyl)sulfanyl-2-thienyl]ethanone

1-[4-Amino-5-(2,4-dichlorophenyl)sulfanyl-2-thienyl]ethanone

Cat. No. B8410594
M. Wt: 318.2 g/mol
InChI Key: ANTCBGJWGKGRQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-Amino-5-(2,4-dichlorophenyl)sulfanyl-2-thienyl]ethanone is a useful research compound. Its molecular formula is C12H9Cl2NOS2 and its molecular weight is 318.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[4-Amino-5-(2,4-dichlorophenyl)sulfanyl-2-thienyl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-Amino-5-(2,4-dichlorophenyl)sulfanyl-2-thienyl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H9Cl2NOS2

Molecular Weight

318.2 g/mol

IUPAC Name

1-[4-amino-5-(2,4-dichlorophenyl)sulfanylthiophen-2-yl]ethanone

InChI

InChI=1S/C12H9Cl2NOS2/c1-6(16)11-5-9(15)12(18-11)17-10-3-2-7(13)4-8(10)14/h2-5H,15H2,1H3

InChI Key

ANTCBGJWGKGRQO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(S1)SC2=C(C=C(C=C2)Cl)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a two necked 250 mL round bottom flask, charged with 1-[5-(2,4-Dichlorophenylsulfanyl)-4-nitro-2-thienyl]ethanone (7.0 g, 20.2 mmol) prepared as in example 2, 50 mL ethanol and 50 mL of water followed by ammonium chloride (4.32 g, 80.8 mmol) and iron powder (4.53 g, 80.8 mmol). The resulting reaction mixture was heated at 80° C. for 2 hours. After this time, the reaction mixture was cooled to ambient temperature and was passed through a cellite cartridge. The filtrate was concentrated and water was added to the residue and extracted with ethyl acetate. The combined organic layer was separated, dried (Na2SO4), filtered and concentrated to afford the title product (6.4 g, 78% yield). 1H NMR (400 MHz, d6-DMSO) δ: 7.64 (1H, s), 7.44 (1H, s), 7.37 (1H, m), 6.68 (1H, m), 2.50 (3H, s).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.32 g
Type
reactant
Reaction Step Two
Name
Quantity
4.53 g
Type
catalyst
Reaction Step Three
Yield
78%

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